

Ansofaxine extended-release tablet formulation

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Compound of Interest

Compound Name: Ansofaxine

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Ansofaxine Extended-Release Tablet Formulation: A Technical Guide

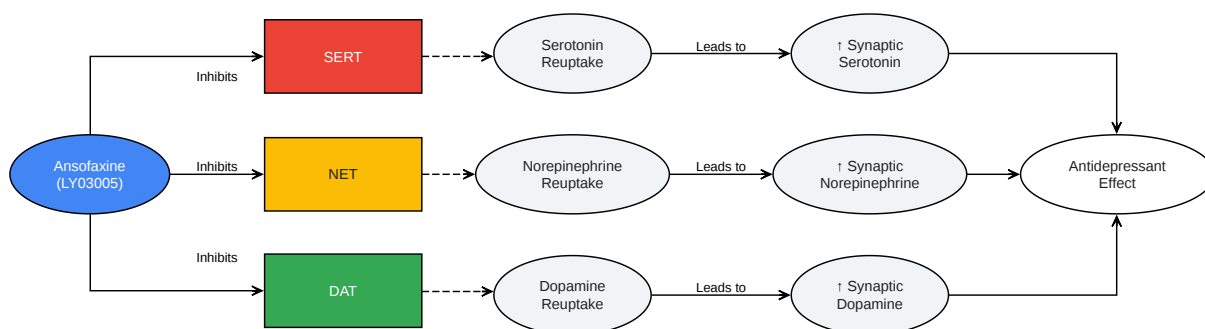
Introduction

Ansofaxine hydrochloride (formerly known as LY03005 or LPM570065) is a novel serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) developed by Luye Pharma Group for the treatment of major depressive disorder (MDD).[1][2][3] It is formulated as an extended-release (ER) oral tablet.[4][5] **Ansofaxine** is a prodrug that is converted to its active metabolite, desvenlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI).[1][3] This technical guide provides an in-depth overview of the **ansofaxine** extended-release tablet formulation, including its mechanism of action, pharmacokinetic properties, and insights into its development based on available clinical trial data and patents.

Mechanism of Action

Ansofaxine distinguishes itself from many other antidepressants by targeting the reuptake of three key neurotransmitters involved in mood regulation: serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[2][6] By blocking the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), **ansofaxine** increases the synaptic concentrations of these neurotransmitters, leading to its antidepressant effects.[7]

The triple reuptake inhibition is theorized to offer a broader spectrum of efficacy, potentially addressing a wider range of depressive symptoms, including anhedonia, which is associated with dopamine pathways.[6]



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Ansofaxine's Mechanism of Action

Pharmacokinetics

Clinical studies have demonstrated that **ansofaxine** extended-release tablets exhibit a dose-proportional pharmacokinetic profile within the range of 20 to 200 mg per day.[4] A key feature of the formulation is that its pharmacokinetic properties are not significantly affected by food, allowing for more flexible administration.[4]

Pharmacokinetic Parameters

While comprehensive data from all clinical trials are not publicly available, the following table summarizes key pharmacokinetic information gathered from published studies.

Parameter	Value	Study Population	Notes
Dose Proportionality	20 - 200 mg/day	Healthy Volunteers	The increase in drug exposure is proportional to the dose.[4]
Food Effect	No significant effect	Healthy Volunteers	The tablets can be taken with or without food.[4]
Steady State	Achieved by day 3	Healthy Volunteers	Refers to the main active metabolite.[3]

Extended-Release Formulation

Luye Pharma has secured patents covering the chemical compound, crystal form, and the extended-release tablet formulation of **ansofaxine**.[\[1\]](#)[\[2\]](#)[\[8\]](#) While the specific details of the formulation are proprietary, the extended-release mechanism is designed to provide a controlled and sustained release of the active pharmaceutical ingredient over a prolonged period.

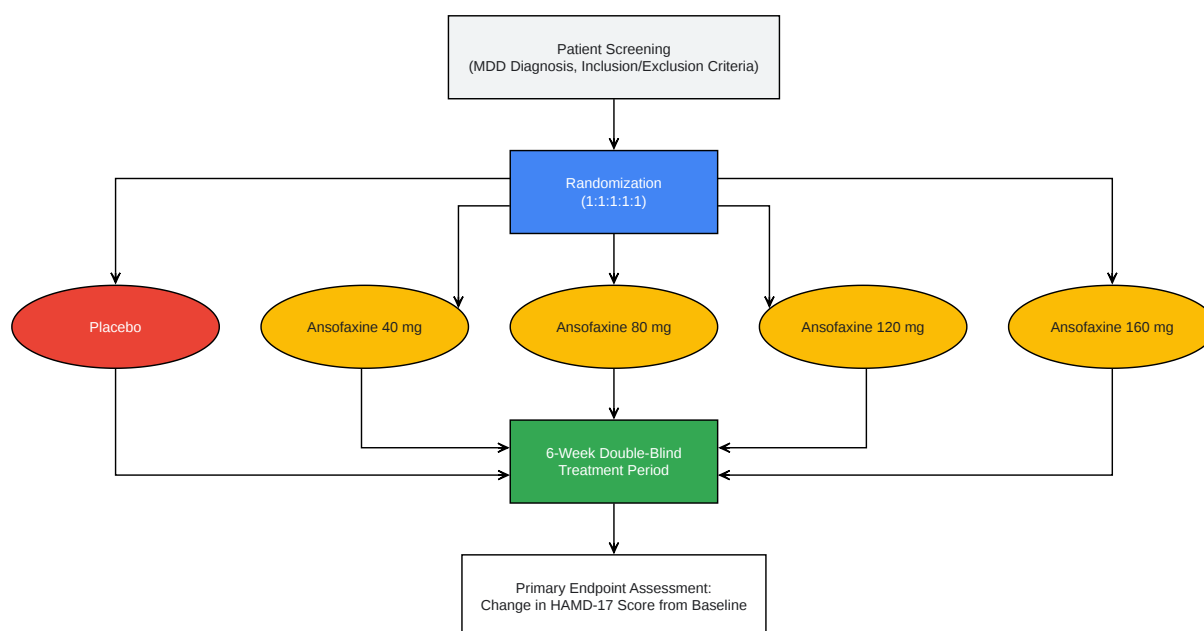
Experimental Protocols

Clinical Trial Design for Efficacy and Safety Assessment (Phase 2)

A multicenter, randomized, double-blind, placebo-controlled, dose-finding Phase 2 clinical trial was conducted to assess the efficacy, safety, and appropriate dosage of **ansofaxine** ER tablets for the treatment of Major Depressive Disorder (MDD).[\[4\]](#)[\[9\]](#)

- Participants: Eligible patients were adults (18-65 years) diagnosed with MDD.
- Intervention: Patients were randomly assigned to receive one of four fixed doses of **ansofaxine** extended-release tablets (40, 80, 120, or 160 mg/day) or a placebo.[\[4\]](#)[\[5\]](#)
- Duration: The treatment period was 6 weeks.[\[4\]](#)

- Primary Outcome Measure: The primary endpoint was the change in the total score on the 17-item Hamilton Depression Rating Scale (HAM-D-17) from baseline to week 6.[4][9]



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